CAY10599

Vue d'ensemble

Description

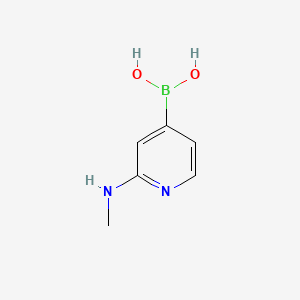

CAY10599 is a synthetic compound known for its role as an agonist of peroxisome proliferator-activated receptor gamma (PPARγ). This compound has garnered attention in scientific research due to its high selectivity and potency compared to other PPARγ agonists .

Applications De Recherche Scientifique

CAY10599 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is extensively used as a tool compound to study the role of PPARγ in various biological processes .

Chemistry: In chemistry, this compound is used to investigate the structure-activity relationships of PPARγ agonists. Researchers utilize this compound to design and synthesize new derivatives with improved potency and selectivity .

Biology: In biological research, this compound is employed to study the effects of PPARγ activation on cellular processes such as differentiation, proliferation, and apoptosis. It is particularly useful in studying metabolic disorders and inflammatory diseases .

Medicine: In the medical field, this compound is used to explore potential therapeutic applications for conditions such as diabetes, obesity, and cardiovascular diseases. Its ability to modulate PPARγ activity makes it a valuable compound for drug discovery and development .

Industry: In the industrial sector, this compound is utilized in the development of new pharmaceuticals and agrochemicals. Its role as a PPARγ agonist makes it a key compound in the formulation of products aimed at improving metabolic health .

Safety and Hazards

Mécanisme D'action

Target of Action

CAY10599 is an agonist of the peroxisome proliferator-activated receptor γ (PPARγ) . PPARγ is a type of nuclear receptor protein that regulates gene expression and plays a crucial role in metabolism, inflammation, and cellular growth and differentiation.

Mode of Action

This compound interacts with PPARγ, activating it . The activation of PPARγ by this compound leads to changes in the transcription of specific genes, which can influence various biological processes, including lipid metabolism, glucose homeostasis, and inflammation .

Biochemical Pathways

The activation of PPARγ by this compound affects several biochemical pathways. These include pathways involved in lipid metabolism and glucose homeostasis, which are critical for energy production and storage . The downstream effects of these pathway alterations can lead to changes in cellular function and overall metabolic homeostasis.

Pharmacokinetics

The solubility of this compound in various solvents such as dmf, dmso, and ethanol is reported . These properties can influence the bioavailability of this compound, affecting how much of the compound reaches its target and how quickly it is metabolized and excreted.

Result of Action

The activation of PPARγ by this compound can lead to various molecular and cellular effects. For instance, it can influence lipid metabolism and glucose homeostasis, potentially leading to changes in energy production and storage . These changes can have significant effects on cellular function and overall metabolic homeostasis.

Analyse Biochimique

Biochemical Properties

CAY10599 interacts with PPARγ, a nuclear receptor that plays a crucial role in regulating lipid metabolism and glucose homeostasis .

Cellular Effects

This compound, by activating PPARγ, influences various cellular processes. It plays a role in insulin sensitization, glucose metabolism, lipid metabolism, and prevention of oxidative stress . The activation of PPARγ by this compound can lead to changes in gene expression, impacting cell signaling pathways and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with PPARγ. It binds to the ligand-binding domain of PPARγ, causing a conformational change that allows PPARγ to bind to PPREs in the DNA . This binding leads to the transcription of genes involved in lipid metabolism and glucose homeostasis .

Metabolic Pathways

This compound, as a PPARγ agonist, is involved in the regulation of metabolic pathways related to lipid metabolism and glucose homeostasis . It interacts with PPARγ, leading to the transcription of genes involved in these pathways .

Transport and Distribution

Given its role as a PPARγ agonist, it is likely that it is transported to the nucleus where it interacts with PPARγ .

Subcellular Localization

This compound, as a PPARγ agonist, is likely to be localized in the nucleus where PPARγ is found . Upon entering the cell, this compound binds to PPARγ, leading to its activation and subsequent binding to PPREs in the DNA .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of CAY10599 involves multiple steps, starting with the preparation of key intermediatesThe final step involves the esterification of the carboxylic acid group to yield the desired compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows standard organic synthesis protocols. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: CAY10599 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the biphenyl and quinoline moieties. It can also participate in esterification and hydrolysis reactions .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol. Catalysts such as palladium on carbon (Pd/C) are often employed to facilitate hydrogenation reactions .

Major Products Formed: The major products formed from the reactions involving this compound include various substituted biphenyl derivatives and quinoline esters. These products are typically characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .

Comparaison Avec Des Composés Similaires

Similar Compounds: CAY10599 is often compared to other PPARγ agonists such as rosiglitazone and pioglitazone. These compounds share a similar mechanism of action but differ in their potency and selectivity .

Uniqueness: What sets this compound apart from other PPARγ agonists is its high selectivity and potency. It is four times more potent than rosiglitazone at the PPARγ receptor, demonstrating an EC50 value of 0.05 μM. This high selectivity reduces the likelihood of off-target effects, making it a valuable tool in scientific research .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of compound CAY10599 involves the coupling of two key building blocks, followed by a series of functional group interconversions and deprotections.", "Starting Materials": [ "4-bromobenzoic acid", "4-aminophenol", "ethyl 2-bromoacetate", "N,N-diisopropylethylamine", "triethylamine", "palladium on carbon", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "tetrahydrofuran", "diethyl ether", "methanol", "water" ], "Reaction": [ "Step 1: Ethylation of 4-aminophenol", "4-aminophenol is reacted with ethyl 2-bromoacetate in the presence of N,N-diisopropylethylamine to yield ethyl 4-(2-ethoxy-2-oxoethylamino)phenylcarbamate.", "Step 2: Bromination of 4-bromobenzoic acid", "4-bromobenzoic acid is brominated using bromine in acetic acid to yield 4-bromo-2-carboxyphenylacetic acid.", "Step 3: Coupling of building blocks", "The two building blocks are coupled using triethylamine and palladium on carbon as catalyst to yield 4-(2-ethoxy-2-oxoethylamino)-2-carboxyphenylacetic acid.", "Step 4: Reduction of nitro group", "The nitro group is reduced using sodium borohydride in methanol to yield 4-(2-ethoxy-2-oxoethylamino)-2-aminophenylacetic acid.", "Step 5: Deprotection of ethyl ester", "The ethyl ester is deprotected using hydrochloric acid in water to yield 4-(2-hydroxy-2-oxoethylamino)-2-aminophenylacetic acid.", "Step 6: Deprotection of carbamate", "The carbamate is deprotected using sodium hydroxide in water to yield CAY10599." ] } | |

Numéro CAS |

1143573-33-4 |

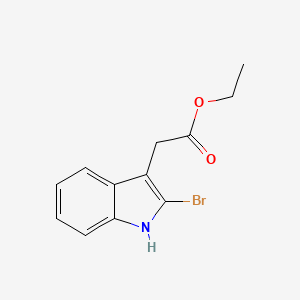

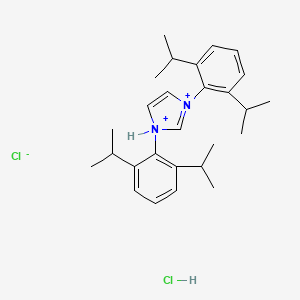

Formule moléculaire |

C38H41NO5 |

Poids moléculaire |

591.748 |

Nom IUPAC |

2-methyl-2-[[1-[3-[4-(4-phenylbenzoyl)-2-propylphenoxy]propyl]-3,4-dihydro-2H-quinolin-5-yl]oxy]propanoic acid |

InChI |

InChI=1S/C38H41NO5/c1-4-11-30-26-31(36(40)29-19-17-28(18-20-29)27-12-6-5-7-13-27)21-22-34(30)43-25-10-24-39-23-9-14-32-33(39)15-8-16-35(32)44-38(2,3)37(41)42/h5-8,12-13,15-22,26H,4,9-11,14,23-25H2,1-3H3,(H,41,42) |

Clé InChI |

JWJGBYOYIUOQEB-UHFFFAOYSA-N |

SMILES |

CCCC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OCCCN4CCCC5=C4C=CC=C5OC(C)(C)C(=O)O |

Synonymes |

2-[[1-[3-[4-([1,1/'-biphenyl]-4-ylcarbonyl)-2-propylphenoxy]propyl]-1,2,3,4-tetrahydro-5-quinolinyl]oxy]-2-methyl-propanoic acid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The research investigated the potential of using byproducts from anthracnose-infected pomegranate fruits. The study explored the byproducts' secondary metabolites, antioxidant properties, and anti-diabetic potential as a sustainable approach. []

A: This research is important for several reasons. Firstly, it promotes sustainability by finding uses for what would otherwise be agricultural waste. Secondly, discovering new antioxidants and anti-diabetic agents is crucial for addressing prevalent health concerns. Finally, studying byproducts from infected fruits could lead to the identification of novel compounds with potential medicinal benefits. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(2S,3S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[(2,5-dihydroxybenzoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]butanoic acid](/img/structure/B592739.png)